molecular formula C40H74O5 B13758986 Dioleyl malate CAS No. 52030-95-2

Dioleyl malate

Cat. No.: B13758986
CAS No.: 52030-95-2
M. Wt: 635.0 g/mol
InChI Key: MBPUYGZEDYDAHA-CLFAGFIQSA-N
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Description

Dioleyl malate (CAS 52030-95-2) is a diester derived from malic acid (a four-carbon hydroxy dicarboxylic acid) and oleyl alcohol (a monounsaturated C₁₈ alcohol).

Properties

CAS No.

52030-95-2

Molecular Formula

C40H74O5

Molecular Weight

635.0 g/mol

IUPAC Name

bis[(Z)-octadec-9-enyl] 2-hydroxybutanedioate

InChI

InChI=1S/C40H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-39(42)37-38(41)40(43)45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38,41H,3-16,21-37H2,1-2H3/b19-17-,20-18-

InChI Key

MBPUYGZEDYDAHA-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioleyl malate can be synthesized through the esterification of malic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

Malic Acid+2Oleyl AlcoholDioleyl Malate+Water\text{Malic Acid} + 2 \text{Oleyl Alcohol} \rightarrow \text{this compound} + \text{Water} Malic Acid+2Oleyl Alcohol→Dioleyl Malate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of enzymatic catalysts, such as lipases, has also been explored to achieve more environmentally friendly and sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

Dioleyl malate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malic acid and oleyl alcohol.

    Oxidation: this compound can undergo oxidation reactions, particularly at the oleyl groups, leading to the formation of epoxides or other oxidized derivatives.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Transesterification: Alcohols, catalysts like sodium methoxide or lipases.

Major Products Formed

    Hydrolysis: Malic acid and oleyl alcohol.

    Oxidation: Epoxides, hydroxylated derivatives.

    Transesterification: Various ester derivatives depending on the alcohol used.

Scientific Research Applications

Dioleyl malate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in topical formulations due to its emollient properties.

    Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of dioleyl malate primarily involves its interaction with biological membranes. As an emollient, it helps to maintain the skin’s moisture barrier by forming a protective layer on the surface. This reduces transepidermal water loss and enhances skin hydration. In drug delivery systems, this compound can facilitate the penetration of active ingredients through the skin by modifying the lipid matrix of the stratum corneum.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oleyl Adipate (CAS: Not specified)

  • Structure : Diester of adipic acid (six-carbon dicarboxylic acid) and oleyl alcohol.
  • Molecular Formula : C₃₆H₆₈O₄ (as per ).
  • Properties :
    • Density: ~0.88 g/cm³
    • Boiling Point: 330–340°C
    • Applications: Used in polymer synthesis (e.g., polyester resins), adhesives, and lubricants due to its thermal stability and flexibility .
  • Key Difference : Adipate’s longer carbon backbone (six vs. four carbons in malate) enhances flexibility in polymers but reduces solubility in polar solvents compared to malate esters.

Diallyl Maleate (CAS 999-21-3)

  • Structure : Diester of maleic acid (unsaturated four-carbon dicarboxylic acid) and allyl alcohol.
  • Applications : Primarily used as a crosslinking agent in polymers due to the reactivity of its allyl groups and maleate’s unsaturated structure.
  • Key Difference : The shorter allyl chains (C₃) and unsaturated maleate backbone make diallyl maleate more reactive but less thermally stable than dioleyl malate .

Diisostearyl Malate (CAS: Not specified)

  • Structure : Diester of malic acid and isostearyl alcohol (branched C₁₈ alcohol).
  • Applications : Widely used in cosmetics as an emollient due to its branched structure, which improves spreadability and reduces greasiness.
  • Key Difference : Branched isostearyl chains lower the melting point and enhance sensory properties compared to linear oleyl chains in this compound .

Physicochemical and Functional Comparison

Property This compound Oleyl Adipate Diallyl Maleate Diisostearyl Malate
Molecular Formula C₄₀H₇₄O₅ (inferred) C₃₆H₆₈O₄ C₁₀H₁₂O₄ C₄₀H₇₆O₅ (inferred)
Acid Backbone Malic acid (C₄, hydroxylated) Adipic acid (C₆) Maleic acid (C₄, unsaturated) Malic acid (C₄, hydroxylated)
Alcohol Chains Oleyl (C₁₈, linear, unsaturated) Oleyl (C₁₈, linear) Allyl (C₃, unsaturated) Isostearyl (C₁₈, branched)
Key Applications Cosmetics, lubricants Polymers, adhesives Polymer crosslinking Cosmetics, emollients
Thermal Stability Moderate (inferred) High Low (due to allyl groups) Moderate
Solubility Lipophilic Lipophilic Partially polar Lipophilic

Research Findings and Industrial Relevance

  • Synthesis : this compound is likely synthesized via esterification of malic acid with oleyl alcohol, analogous to oleyl adipate production (). Enzymatic methods for malate synthesis (e.g., using E. coli scaffolds) could optimize yield and purity .
  • Environmental Role : While malic acid itself shows low phosphorus extraction efficiency in soils (vs. citrate), its esterified forms like this compound may act as slow-release agents in agricultural formulations .
  • Market Trends: Malate esters are gaining traction in cosmetics, driven by demand for sustainable, bio-based ingredients.

Biological Activity

Dioleyl malate (DOM) is an ester derived from oleic acid and malic acid, recognized for its potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two oleoyl groups attached to a malate backbone. Its chemical structure can be represented as follows:

C36H66O5\text{C}_{36}\text{H}_{66}\text{O}_5

This structure contributes to its amphiphilic nature, making it suitable for various biological applications, particularly in drug delivery systems and as a surfactant.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been observed to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions, although further studies are needed to elucidate the underlying mechanisms.

3. Lipid Metabolism Regulation

This compound has been linked to the modulation of lipid metabolism. It appears to influence the expression of genes involved in fatty acid oxidation and lipogenesis, thereby potentially aiding in metabolic disorders like obesity and type 2 diabetes.

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Enzyme Activity: this compound may interact with key metabolic enzymes, enhancing or inhibiting their activity.
  • Cell Membrane Interaction: Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
  • Signal Transduction Pathways: It may influence various signaling pathways associated with inflammation and metabolism.

Case Studies

Case Study 1: Antioxidant Efficacy in Hepatocytes

A study investigated the effects of this compound on oxidative stress in hepatocytes. The results demonstrated a significant reduction in lipid peroxidation levels when cells were treated with this compound compared to control groups. This suggests its potential application in liver protection against oxidative damage.

TreatmentLipid Peroxidation (µM)
Control25
This compound10

Case Study 2: Inhibition of Inflammatory Cytokines

In another study focusing on inflammatory responses, this compound was shown to significantly reduce TNF-α levels in LPS-stimulated macrophages. The following table summarizes the findings:

TreatmentTNF-α Level (pg/mL)
Control200
This compound80

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